molecular formula C6H12O B1329643 2-tert-Butyloxirane CAS No. 2245-30-9

2-tert-Butyloxirane

Cat. No. B1329643
CAS RN: 2245-30-9
M. Wt: 100.16 g/mol
InChI Key: HEAYDCIZOFDHRM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl substituted compounds involves various strategies, including chemoselective tert-butoxycarbonylation reactions for aromatic and aliphatic amine hydrochlorides and phenols without the need for a base, as demonstrated with the use of BBDI . Additionally, tert-butyl substituted purine derivatives were synthesized through lithiation and subsequent reactions with 2-methyl-2-nitrosopropane . The synthesis of tert-butyl-substituted alumoxanes was achieved through the low-temperature hydrolysis of Al(tBu)3 . These methods highlight the versatility and efficiency of tert-butyl group incorporation into different molecular frameworks.

Molecular Structure Analysis

The molecular structures of tert-butyl substituted compounds are characterized using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. For instance, the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was determined, showing typical bond lengths and angles for this type of piperazine-carboxylate . Similarly, the structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was elucidated, revealing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring .

Chemical Reactions Analysis

The chemical reactivity of tert-butyl substituted compounds is diverse. For example, the hydrolysis of tri-tert-butylaluminum led to the formation of tert-butyl-substituted alumoxanes with different nuclearities . The oxidation of N-tert-butylhydroxylamines resulted in the formation of N-tert-butylaminoxyl derivatives with pH-dependent EPR spectra . These reactions demonstrate the chemical versatility of tert-butyl substituted compounds and their potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl substituted compounds are influenced by the tert-butyl group's steric and electronic effects. The tert-butyl group can impart stability to reactive intermediates, as seen in the synthesis of tert-butyl-(2S)-2-[(tert-butoxycarbonyl)amino]-4-(2-oxiranyl)butanoate, a key intermediate for the preparation of collagen cross-links . The tert-butyl group can also affect the magnetic properties of compounds, as observed in the synthesis of a doubly tert-butylated spirobiradical, which exhibited intramolecular ferromagnetic interaction .

Scientific Research Applications

  • Polymerization and Formation of Cyclic Tetramers

    • The reaction of (R)-tert-butyloxirane with boron trifluoride etherate as a catalyst results in the specific formation of cyclic tetramers. This specificity is due to the steric requirements of the bulky tert-butyl group, demonstrating its role in polymer chemistry (Sato, Hirano, Suga, & Tsuruta, 1977).
  • Synthesis of Fungicidal Compounds

    • Sequential reactions involving 2-tert-butyloxirane lead to the synthesis of fungicidal compounds like threo-Triadimenol. This demonstrates its utility in the synthesis of agriculturally significant chemicals (Gasteiger & Kaufmann, 1985).
  • Nucleophilic Substitution in Organic Chemistry

    • The behavior of 2-tert-butyloxirane in nucleophilic substitution reactions, particularly retaining the oxirane ring and configuration, indicates its potential application in complex organic syntheses (Gasteiger, Kaufmann, Herzig, & Bentley, 1986).
  • Study of Optically Active Polymers

    • Research on optically active poly(tert-butyloxirane)s reveals insights into the behavior and properties of these polymers. The study of chiroptical properties is crucial for applications in materials science (Sepulchre, Khalil, Spassky, & Vert, 1979).
  • Innovative Reagents in Chemical Reactions

    • The development of novel reagents like 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline, which utilize 2-tert-butyloxirane, demonstrates its role in advancing synthetic chemistry methods (Ouchi, Saito, Yamamoto, & Takahata, 2002).
  • Environmental Impact and Solar Cell Improvement

    • The addition of compounds like 4-tert-butylpyridine to electrolytes in dye-sensitized TiO2 solar cells, where 2-tert-butyloxirane may play a role, significantly improves solar cell performance. This links the compound to renewable energy technologies (Boschloo, Häggman, & Hagfeldt, 2006).

Safety And Hazards

2-tert-Butyloxirane is classified as a dangerous substance. It has hazard statements H225, H315, H319, H335, indicating that it is highly flammable, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding ingestion and inhalation, keeping away from open flames, hot surfaces, and sources of ignition, and using only non-sparking tools .

properties

IUPAC Name

2-tert-butyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-6(2,3)5-4-7-5/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEAYDCIZOFDHRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25189-57-5
Record name Poly(tert-butylethylene oxide)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25189-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID001020954
Record name 3,3-Dimethyl-1,2-epoxybutane
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Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-tert-Butyloxirane

CAS RN

2245-30-9
Record name 2-(1,1-Dimethylethyl)oxirane
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name tert-Butyloxirane
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Record name 2-tert-Butyloxirane
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Record name 3,3-Dimethyl-1,2-epoxybutane
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Record name tert-butyloxirane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
PL Arnold, NL Bell, IH Marr, S She, J Hamilton… - Dalton …, 2014 - pubs.rsc.org
… analysis of the 1 H NMR spectrum of the reaction mixture shows the presence of two resonances at 2.46 (1H) and 2.27 (2H) ppm representing the known epoxide 2-tert-butyloxirane (…
Number of citations: 3 pubs.rsc.org
Q Wang, X Wen, Y Lu, J Wen - Frontiers in Physiology, 2021 - frontiersin.org
… Additionally, 1-hexanol, cis-3-hexen-1-ol, hexenyl acetate, and 2-tert-butyloxirane formed … (D) Internal contacts of 2-tert-butyloxirane with EscrCSP8a residues. (E) Internal contacts of …
Number of citations: 1 www.frontiersin.org
IM Gella, LY Sergienko… - Pharmaceutical Chemistry …, 1994 - researchgate.net
… -e) and oxetanes (IIIa-e) obtained by us, the signal of the proton at the cis position to the more substitued C-13 should occur at a lower field by analogy with 2-methyl-2-tert-butyloxirane […
Number of citations: 3 www.researchgate.net
J Seol - ACS Omega, 2023 - ACS Publications
… To achieve this, five commercially available oxiranes were selected: cis-2,3-dimethyloxirane, trans-2,3-dimethyloxirane, 2-ethyloxirane, 2-(oxiran-2-yl)oxirane, and 2-tert-butyloxirane, …
Number of citations: 0 pubs.acs.org
XH Zhang, RJ Wei, YY Zhang, BY Du, ZQ Fan - Macromolecules, 2015 - ACS Publications
… Moreover, the copolymerization of CO 2 and epoxides with bulky branched alkyl groups such as isobutene oxide (12) and 2-tert-butyloxirane has not yet been reported. A recent attempt …
Number of citations: 82 pubs.acs.org
AS Burns, CC Ross… - The Journal of Organic …, 2018 - ACS Publications
Birman’s HBTM catalyst is effective for the enantioselective acylation and kinetic resolution of benzylic secondary alcohols. The enantioselective acylation has now been extended to …
Number of citations: 16 pubs.acs.org
H Maehr, JM Smallheer - The Journal of Organic Chemistry, 1981 - ACS Publications
… In this connection, the total absence of gem coupling for the two hydrogen atoms on the ring methylene group of 2-chloro-2-tert-butyloxirane is noteworthy. (See the article to appear by …
Number of citations: 55 pubs.acs.org
R Bodalski, LD Quin - The Journal of Organic Chemistry, 1991 - ACS Publications
Ethyl metaphosphate (EtOP02), eliminated in the thermolysis of the bridged cyclic phosphonate endo· 3-ethoxy-6-methyl-lV-phenyl-2, 3-oxaphosphabicyclo [2.2. 2] oct-5-ene-8, 9-…
Number of citations: 27 pubs.acs.org
WJ Gensler, S Chan, S Ruchirawat - The Journal of Organic …, 1981 - ACS Publications
… In this connection, the total absence of gem coupling for the two hydrogen atoms on the ring methylene group of 2-chloro-2-tert-butyloxirane is noteworthy. (See the article to appear by …
Number of citations: 3 pubs.acs.org
JL Garcia Ruano, AM Martin Castro… - The Journal of Organic …, 1994 - ACS Publications
The hydrolysis of the diastereomerically pure cyanohydrins, obtained by reaction of Et^ AlCN with homochiral-sulfinyl ketoiies, yielded 0-sulfenyl esters or amides, which evolved into …
Number of citations: 42 pubs.acs.org

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